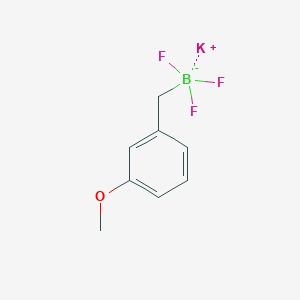

Potassium Trifluoro(3-methoxybenzyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-[(3-methoxyphenyl)methyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-13-8-4-2-3-7(5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVSSPPRCLXJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC(=CC=C1)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569524-37-3 | |

| Record name | potassium trifluoro[(3-methoxyphenyl)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of Aryl Trifluoroborate Salts

Topic: Physical and chemical properties of aryl trifluoroborate salts Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Potassium aryl trifluoroborates (

Beyond their role as robust nucleophiles in Suzuki-Miyaura cross-coupling, these salts have emerged as critical scaffolds in nuclear medicine. The rapid

Structural and Physical Characteristics

Molecular Geometry and Bonding

The aryl trifluoroborate anion possesses a tetrahedral geometry (

-

Bond Lengths: The C-B bond in

is slightly longer than in -

State: Monomeric, crystalline solids. High melting points (often

with decomposition).

Solubility Profile

Understanding the solubility differential between organic and inorganic solvents is critical for both the synthesis (purification by precipitation) and application (solvent choice for coupling) of these salts.

Table 1: Solubility Compatibility of Potassium Aryl Trifluoroborates

| Solvent Class | Examples | Solubility | Operational Note |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), DMF, DMSO | High | Primary solvents for recrystallization and coupling reactions. |

| Polar Protic | Water, Methanol | Moderate/High | Soluble in hot water; often used in biphasic coupling systems (e.g., THF/H |

| Ethers | THF, Diethyl Ether, MTBE | Low/Insoluble | Used as anti-solvents to precipitate the salt from acetone/water mixtures. |

| Non-Polar | Toluene, Hexanes, DCM | Insoluble | Allows for easy washing of organic impurities during isolation. |

Stability Benchmarks

-

Atmospheric: Indefinitely stable to air and moisture at room temperature.

-

Metabolic: The

moiety is generally metabolically stable in vivo until hydrolyzed, making it suitable for use in radiotracers (see Section 4). -

Chemical: Resistant to oxidation by standard reagents (e.g.,

, Jones reagent), allowing for chemical modification of the aryl ring before the cross-coupling step.

Chemical Reactivity & Mechanistic Insights[1]

The Hydrolysis Equilibrium

The utility of aryl trifluoroborates in palladium-catalyzed coupling relies on their hydrolysis to the active boronic acid species in situ. This creates a "slow-release" system that maintains a low, steady concentration of the active nucleophile, minimizing homocoupling side reactions.

The "Glass Effect" (Critical Variable)

Researchers must be aware that reaction vessel composition affects kinetics .[1] Borosilicate glass (

-

Mechanism:

-

Impact: In glass vessels, the equilibrium is driven irreversibly toward the boronic acid. In PTFE (plastic) vessels, the equilibrium is maintained, potentially slowing the reaction if the base is insufficient to drive the forward process.

Mechanistic Pathway Visualization

The following diagram illustrates the dual pathways for activation: Acid-catalyzed hydrolysis and Base-assisted transmetallation.

Caption: Activation pathway of Aryl Trifluoroborates. Hydrolysis is the rate-limiting step, driven by fluoride removal (via glass or base).

Synthesis & Handling Protocols

Standard Preparation: The KHF Method

This protocol converts aryl boronic acids or esters into their potassium trifluoroborate salts. It is robust and scalable.

Reagents:

-

Aryl Boronic Acid / Pinacol Ester (1.0 equiv)

-

Potassium Bifluoride (

) (3.0 - 4.5 equiv) -

Solvent: Methanol (MeOH) or Acetone/Water

-

Vessel: Plastic (HDPE/PP) or Glass (etching may occur over time)

Step-by-Step Protocol:

-

Dissolution: Dissolve the aryl boronic acid in a minimal amount of MeOH (approx. 2-3 mL per mmol).

-

Addition: Prepare a saturated aqueous solution of

(4.5 M). Add this dropwise to the stirring boronic acid solution.-

Observation: The reaction is exothermic. A white precipitate (

) often forms immediately.

-

-

Reaction: Stir vigorously at room temperature for 15–30 minutes.

-

Concentration: Remove MeOH under reduced pressure (Rotavap). Do not evaporate to complete dryness; leave a wet slurry.

-

Purification (Crucial Step):

-

Add Acetone to the slurry. The product dissolves; excess inorganic salts (

, -

Filter the mixture to remove inorganics.

-

Concentrate the acetone filtrate to a small volume.

-

Add Diethyl Ether (or

) to precipitate the pure potassium aryl trifluoroborate.

-

-

Isolation: Filter the white solid and dry under vacuum.

Protocol for -Radiolabeling (PET)

For drug development applications involving imaging.[2]

-

Precursor: Biotinylated or peptide-linked aryl boronic ester.

-

Conditions: Aqueous

(no carrier added), KHF -

Procedure: Incubate at room temperature for 10–20 minutes.

-

Mechanism: Rapid isotopic exchange yields

. -

Purification: C18 cartridge (Sep-Pak) to remove free fluoride.

Applications in Drug Development[4][5]

Bioisosterism and Metabolic Stability

While the

-

Clearance: The anion is hydrophilic and clears rapidly via the renal pathway, which is advantageous for imaging agents (high tumor-to-background ratio).

-

Stability: The B-F bond is resistant to systemic hydrolytic defluorination in blood plasma, unlike unstable Si-F bonds.

Late-Stage Functionalization

In drug discovery, "late-stage functionalization" allows for the diversification of lead compounds. Aryl trifluoroborates are ideal for this because:

-

They tolerate oxidative conditions used to modify other parts of the molecule (e.g., benzylic oxidation).

-

They can be stored indefinitely and "activated" only when the cross-coupling is required.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[3]

-

Ting, R., et al. (2005).[4] Arylfluoroborates and Alkylfluorosilicates as Potential PET Imaging Agents: High-Yielding Aqueous Biomolecular 18F-Labeling.[2] Journal of the American Chemical Society.[3]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

-

Organic Syntheses. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, Vol. 89.

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. Arylfluoroborates and alkylfluorosilicates as potential PET imaging agents: high-yielding aqueous biomolecular 18F-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography [frontiersin.org]

Technical Whitepaper: Solubility Profiling and Solvent Systems for Potassium Trifluoro(3-methoxybenzyl)borate

[1][2]

Executive Summary

Potassium Trifluoro(3-methoxybenzyl)borate is a specific derivative of the organotrifluoroborate class (often referred to as "Molander Salts").[1][2] These compounds have revolutionized cross-coupling chemistry by providing air-stable, crystalline alternatives to boronic acids.[1][2] However, their hybrid nature—possessing both a highly ionic headgroup (

This guide provides a definitive analysis of the solubility characteristics of Potassium Trifluoro(3-methoxybenzyl)borate. It synthesizes empirical data from the benzyltrifluoroborate class to establish a solubility matrix, detailed experimental protocols for saturation determination, and strategic solvent selection for Suzuki-Miyaura cross-couplings and photoredox catalysis.[1][2]

Part 1: Physicochemical Profile & Mechanism[1][2]

To master the solubility of this compound, one must understand the competing forces within its crystal lattice.[1][2]

Structural Analysis

The molecule consists of two distinct domains:[2]

-

The Ionic Domain (

): This region dictates the high melting point (typically >180°C) and insolubility in non-polar organics.[2] The potassium cation forms a strong electrostatic lattice that requires high-dielectric solvents to dissociate.[1] -

The Lipophilic Domain (3-methoxybenzyl): The benzyl ring adds lipophilicity, while the methoxy group at the meta position introduces a dipole moment and hydrogen-bond accepting capability.[1][2]

Mechanistic Insight: Unlike simple inorganic salts (e.g., KCl), the organic tail disrupts the crystal packing efficiency.[1][2] Consequently, while still requiring polar solvents, Potassium Trifluoro(3-methoxybenzyl)borate exhibits higher solubility in organic solvents like acetone and acetonitrile compared to purely inorganic fluorides.[1][2]

The "Acetone Effect"

A critical feature of this compound class is its high solubility in acetone.[2] This is the basis for purification.[2] Inorganic byproducts (KCl, KHF2) are insoluble in acetone, while the organotrifluoroborate dissolves.[1][2] This specific solubility differential is the primary mechanism for achieving >98% purity.[2]

Part 2: Solubility Matrix

The following data categorizes solvent compatibility based on the general behavior of benzyl-substituted potassium trifluoroborates.

Table 1: Solubility Profile of Potassium Trifluoro(3-methoxybenzyl)borate

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Notes |

| Ketones | Acetone , MEK | High (>100 mg/mL) | Primary Solvent. Excellent solvation of the organic tail; moderate dielectric constant dissociates the ion pair.[1][2] |

| Nitriles | Acetonitrile | High (>80 mg/mL) | Ideal for crystallization and anhydrous reactions.[2] |

| Alcohols | Methanol, Ethanol | High | Proticity aids K+ solvation, but may lead to solvolysis (slow hydrolysis) if acidic impurities are present.[1][2] |

| Amides/Sulfoxides | DMF, DMSO, NMP | Very High | "Universal solvents" for this class, but difficult to remove post-reaction.[1][2] |

| Water | Water | Moderate | Soluble, but less so than simple aryl trifluoroborates due to the benzyl lipophilicity.[2] |

| Ethers | THF, 2-MeTHF, Dioxane | Low/Moderate | Generally poor solubility unless water is added as a co-solvent.[1][2] |

| Chlorinated | DCM, Chloroform | Insoluble (<1 mg/mL) | The ionic lattice energy cannot be overcome by these solvents.[2] |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Used as anti-solvents to crash out the product during purification.[1][2] |

Part 3: Experimental Protocol (Self-Validating System)

Since batch-to-batch variations in crystal size can affect dissolution rates, researchers should not rely solely on literature values.[1][2] Use this Gravimetric Saturation Protocol to determine exact solubility for your specific lot.

Protocol: Gravimetric Determination of Saturation Solubility[1][3]

Objective: Determine the maximum mass of Potassium Trifluoro(3-methoxybenzyl)borate soluble in a specific solvent at 25°C.

Reagents:

Workflow:

-

Preparation: Weigh a clean, dry 4 mL scintillation vial with cap (

). -

Saturation: Add 2.0 mL of solvent to a separate mixing vial. Add the borate salt in 50 mg increments, vortexing for 30 seconds between additions, until a persistent suspension forms (solid remains visible after 5 mins of sonication).

-

Equilibration: Stir the suspension at 25°C for 2 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial (

). Crucial: Pre-saturate the filter with solution to prevent adsorption losses.[2] -

Evaporation: Evaporate the solvent in the weighed vial using a centrifugal evaporator or nitrogen stream at 40°C until mass is constant.

-

Calculation:

Part 4: Visualization & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent system based on the intended application (Reaction vs. Purification).[2]

Caption: Decision logic for solvent selection distinguishing between purification (exploiting differential solubility) and reaction conditions.

Part 5: Application Context

Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed couplings, the solubility of the borate is rate-determining.[1][2]

-

Recommended System: MeOH/H2O (3:1) or iPrOH/H2O (3:1).[2]

-

Why: The water ensures the salt is dissolved and facilitates the hydrolysis step (if the mechanism proceeds via boronic acid), while the alcohol solubilizes the aryl halide partner.[2]

-

-

Biphasic Systems: If using Toluene/Water, the borate will reside exclusively in the water phase.[1][2] Vigorous stirring is required.[2]

-

Optimization: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the borate into the organic phase.[2]

-

Photoredox Catalysis

For Minisci-type alkylations or radical precursors:

-

Solvent: DMSO or DMF is preferred.[2]

-

Reasoning: These reactions often require high concentrations (0.1 M - 0.5 M).[1][2] The 3-methoxybenzyl derivative is highly soluble in DMSO, preventing light scattering caused by suspended particles, which can kill quantum yield.[1][2]

Troubleshooting "The Solubility Paradox"

Symptom: The reaction works in MeOH but fails in THF. Cause: In THF, the potassium salt does not dissolve.[2] Solution:

References

-

Molander, G. A., & Ellis, N. (2007).[1][2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research, 40(4), 275–286.[1][2]

-

Darses, S., & Genêt, J. P. (2008).[1][2] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[1][2][3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2]

-

Butters, M., et al. (2010).[1][2] Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160.[1][2] [1][2]

-

Sigma-Aldrich (Merck). Safety Data Sheet for Potassium (4-methoxyphenyl)trifluoroborate (Analogous Safety Data). (Note: Specific SDS for 3-methoxybenzyl derivative should be requested from vendor upon purchase).

A Technical Guide to the Spectroscopic Characterization of Potassium Trifluoro(3-methoxybenzyl)borate

Abstract: Potassium organotrifluoroborates (KOTs) are exceptionally stable and versatile reagents, pivotal in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for drug development.[1][2] Their efficacy in pharmaceutical synthesis necessitates robust and unambiguous analytical characterization. This guide provides an in-depth technical framework for the spectroscopic analysis of a representative KOT, Potassium Trifluoro(3-methoxybenzyl)borate. While a complete, published dataset for this specific molecule is not available in the reviewed literature, this document establishes a predictive and methodological approach based on foundational spectroscopic principles and data from closely related analogues. We will detail the theoretical underpinnings, experimental protocols, and interpretative logic for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F, ¹¹B) and Infrared (IR) spectroscopy, equipping researchers with the expertise to confidently characterize this and similar organoboron compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone for the structural elucidation of KOTs. A comprehensive analysis requires a multi-nuclear approach, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei to probe the entire molecular architecture. The choice of solvent is critical; KOTs exhibit good solubility in polar aprotic solvents, with deuterated dimethyl sulfoxide (DMSO-d₆) being an excellent choice for achieving clear, well-resolved spectra.[1][3]

Theoretical Framework & Predictive Data

The unique structural feature of a KOT is the tetracoordinate boron atom bonded to three fluorine atoms and one organic moiety. This arrangement dictates the characteristic NMR signatures we expect to observe.

-

¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B NMR is the preferred method. The tetracoordinate environment in KOTs results in relatively sharp signals compared to their tricoordinate boronic acid precursors. The signal for the boron in Potassium Trifluoro(3-methoxybenzyl)borate is predicted to be a quartet due to coupling with the three equivalent fluorine atoms (¹J(B-F)).

-

¹⁹F NMR: Fluorine-19 (I=1/2, 100% abundance) is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an exceptionally informative technique for analyzing KOTs.[4] The three equivalent fluorine atoms will give rise to a single resonance. This signal will be split by the ¹¹B nucleus, appearing as a 1:1:1:1 quartet, and potentially by the adjacent benzylic protons (³J(F-H)). The chemical shifts for KOTs typically appear in the range of -129 to -141 ppm when referenced to an external trifluoroacetic acid standard.[3]

-

¹H and ¹³C NMR: These spectra provide detailed information about the organic (3-methoxybenzyl) portion of the molecule. The electron-withdrawing nature of the -BF₃K group influences the chemical shifts of the nearby protons and carbons. The benzylic protons (Ar-CH₂-BF₃K) are expected to show a downfield shift compared to toluene. The carbon atom directly attached to the boron (benzylic carbon) often exhibits a broad resonance in the ¹³C NMR spectrum due to quadrupolar relaxation effects from the adjacent boron nucleus.[1][3]

The predicted NMR data for Potassium Trifluoro(3-methoxybenzyl)borate is summarized in the table below.

| Table 1: Predicted Spectroscopic Data for Potassium Trifluoro(3-methoxybenzyl)borate | |

| Technique | Predicted Chemical Shift (δ, ppm) and Key Features |

| ¹H NMR (DMSO-d₆) | ~7.20 (t, 1H, Ar-H), ~6.70-6.80 (m, 3H, Ar-H), 3.75 (s, 3H, -OCH₃), ~2.5 (s, 2H, Ar-CH₂) |

| ¹³C NMR (DMSO-d₆) | ~159 (Ar-C-O), ~140 (Ar-C), ~129 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-CH), 55 (-OCH₃), Benzylic Ar-CH₂ signal may be broad and difficult to observe. |

| ¹⁹F NMR (DMSO-d₆) | -135 to -140 (quartet, ¹J(B-F)) |

| ¹¹B NMR (DMSO-d₆) | +3 to +5 (quartet, ¹J(F-B)) |

| IR (cm⁻¹) | 3000-2850 (C-H stretch), 1600, 1480 (C=C aromatic stretch), 1250 (C-O stretch), 1100-900 (strong, B-F stretch) |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality, reproducible NMR data for KOTs.

Materials & Equipment:

-

Potassium Trifluoro(3-methoxybenzyl)borate (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 99.9% D)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)[5]

-

5 mm NMR tubes (quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass)[6][7]

-

External references: BF₃·OEt₂ for ¹¹B NMR, CF₃CO₂H for ¹⁹F NMR[1]

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the KOT sample and transfer it into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Reference the residual DMSO peak to δ 2.50 ppm.[5]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the central peak of the DMSO-d₆ septet to δ 39.5 ppm.[1][5]

-

¹⁹F NMR: Switch the probe to the ¹⁹F channel. Acquire the spectrum using an external reference (CF₃CO₂H).

-

¹¹B NMR: Switch to the ¹¹B channel. Use a quartz NMR tube if possible. Acquire the spectrum using an external reference (BF₃·OEt₂). A modified pulse sequence may be necessary to improve resolution and observe B-F coupling.[1]

-

The logical flow of this multi-nuclear NMR analysis is depicted below.

Caption: Workflow for NMR characterization of KOTs.

Part 2: Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups and bonding arrangements within a molecule.[8] For KOTs, IR spectroscopy is particularly useful for confirming the presence of the characteristic trifluoroborate anion.

Theoretical Framework & Key Absorptions

The IR spectrum of Potassium Trifluoro(3-methoxybenzyl)borate will be dominated by vibrations from both the organic substituent and the inorganic trifluoroborate group.

-

B-F Vibrations: The most diagnostic signals for KOTs are the strong absorption bands corresponding to the B-F stretching modes. These typically appear in the 1100-900 cm⁻¹ region. The presence of intense peaks in this "fingerprint" region is a strong indicator of the trifluoroborate moiety.[2]

-

Aromatic System: The 3-methoxybenzyl group will give rise to several characteristic peaks:

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations typically result in a series of absorptions in the 1600-1450 cm⁻¹ range.

-

C-O Stretch: The aryl-alkyl ether linkage will produce a strong C-O stretching band, usually around 1250 cm⁻¹.[8]

-

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Equipment:

-

FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

Step-by-Step Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid Potassium Trifluoro(3-methoxybenzyl)borate powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

This workflow provides a reliable method for obtaining a characteristic IR fingerprint of the compound.

Caption: Protocol for ATR-FTIR analysis.

Conclusion

The structural verification of Potassium Trifluoro(3-methoxybenzyl)borate relies on a synergistic application of multi-nuclear NMR and IR spectroscopy. NMR provides unparalleled detail on the complete molecular skeleton, from the organic framework (¹H, ¹³C) to the unique trifluoroborate core (¹⁹F, ¹¹B). IR spectroscopy offers rapid confirmation of key functional groups, most notably the strong B-F vibrations that serve as a definitive fingerprint for this class of compounds. The predictive data and detailed protocols presented in this guide provide a robust framework for researchers in drug discovery and organic synthesis to confidently prepare, analyze, and validate the structure and purity of KOTs, ensuring the integrity of their subsequent chemical transformations.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Oliveira, R. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link]

-

Supporting Information for Angew. Chem. Int. Ed. (2007). Wiley-VCH. Retrieved February 15, 2026, from [Link]

-

Oliveira, R. A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE - Optional[11B NMR]. Retrieved February 15, 2026, from [Link]

-

Supporting Information for Chem. Sci. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the hydrated borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. Available at: [Link]

-

Organic Spectroscopy International. (n.d.). 11B NMR. Retrieved February 15, 2026, from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]

-

Cole, T. (n.d.). 11B NMR Chemical Shifts. San Diego State University Chemistry. Retrieved February 15, 2026, from [Link]

-

Cunha, R. L. O. R., et al. (2007). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. Acta Crystallographica Section E, 63(8), m2278. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 15, 2026, from [Link]

-

Weir, C. E., & Lippincott, E. R. (1961). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 173–183. Available at: [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of... Retrieved February 15, 2026, from [Link]

-

UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 15, 2026, from [Link]

-

Supporting Information for Chemical Communications. (2013). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Al-Hamdani, A. H. S., et al. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Catalysts, 10(11), 1332. Available at: [Link]

-

D'Anna, V., & Hagemann, H. (2014). FT-IR spectra of inorganic borohydrides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 343-348. Available at: [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. rsc.org [rsc.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Potassium Trifluoro(3-methoxybenzyl)borate in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Traditionally, this palladium-catalyzed transformation has relied on organoboron reagents such as boronic acids and their esters. However, these compounds are not without their limitations; boronic acids can be challenging to purify and may exhibit uncertain stoichiometry, while boronate esters suffer from lower atom economy.[1]

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in Suzuki-Miyaura coupling, offering solutions to many of the challenges posed by their predecessors.[1] These crystalline, monomeric solids are notably stable to both air and moisture, allowing for indefinite storage and simplified handling.[1] Their enhanced stability also translates to a reduced tendency for protodeboronation, a common side reaction with boronic acids, which permits the use of near-stoichiometric quantities of the trifluoroborate reagent.[4][5] This guide provides a detailed exploration of a specific and valuable member of this class, Potassium Trifluoro(3-methoxybenzyl)borate, in the context of Suzuki-Miyaura cross-coupling for the synthesis of diarylmethane structures, which are prevalent in pharmaceuticals and biologically active molecules.[1]

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of a potassium organotrifluoroborate introduces a distinct activation step. The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[3][6]

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.

-

Transmetalation: For the transmetalation to occur, the trifluoroborate salt must be activated. This is typically achieved with a base, which facilitates the exchange of the organic group (3-methoxybenzyl) from the boron atom to the palladium center, displacing the halide. This step regenerates a boron species and forms a diorganopalladium(II) complex.

-

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired diarylmethane product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of Potassium Trifluoro(3-methoxybenzyl)borate

The synthesis of potassium trifluoro(3-methoxybenzyl)borate can be readily achieved from the corresponding benzyl bromide. This procedure is adapted from established methods for preparing organotrifluoroborates.[1]

Materials:

-

3-Methoxybenzyl bromide

-

Magnesium turnings

-

Trimethyl borate

-

Potassium bifluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (4 M)

-

Acetone

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents). Add a solution of 3-methoxybenzyl bromide (1.0 equivalent) in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once initiated, maintain the reaction at a gentle reflux until the magnesium is consumed.

-

Boration: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add trimethyl borate (1.2 equivalents) dropwise, maintaining the internal temperature below -60 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Hydrolysis and Salt Formation: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of 4 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers contain the boronic acid. To this solution, add a saturated aqueous solution of KHF₂ (3.0 equivalents) and stir vigorously for 2 hours. A white precipitate of the potassium trifluoro(3-methoxybenzyl)borate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water and then diethyl ether. The crude product can be purified by recrystallization from hot acetone to yield the desired potassium trifluoro(3-methoxybenzyl)borate as a white, crystalline solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(3-methoxybenzyl)borate with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling of Potassium Trifluoro(3-methoxybenzyl)borate with a representative aryl bromide. The conditions are based on optimized procedures for similar C(sp³)-C(sp²) couplings.[1][4][5]

Materials:

-

Potassium Trifluoro(3-methoxybenzyl)borate

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Cyclopentyl methyl ether (CPME)

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Reaction Setup: In a microwave vial or a sealed tube equipped with a magnetic stir bar, combine Potassium Trifluoro(3-methoxybenzyl)borate (1.1 equivalents), the aryl bromide (1.0 equivalent), cesium carbonate (3.0 equivalents), palladium(II) acetate (5 mol %), and RuPhos (10 mol %).

-

Solvent Addition: Add cyclopentyl methyl ether (CPME) and deionized water in a 4:1 ratio to achieve a 0.1 M concentration with respect to the aryl bromide.

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylmethane product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of benzylic trifluoroborates with aryl halides. These parameters can be used as a starting point for optimization with specific substrates.

| Parameter | Recommended Conditions | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂[1][4] | Pd(OAc)₂ is a common and effective precursor. PdCl₂(dppf) is also highly effective, particularly for less reactive substrates, as the dppf ligand promotes the catalytic cycle. |

| Ligand | RuPhos or other electron-rich biaryl phosphines[4][5] | Electron-rich, bulky phosphine ligands like RuPhos are crucial for promoting the oxidative addition and reductive elimination steps, especially for C(sp³)-C(sp²) couplings. |

| Base | Cs₂CO₃ or K₂CO₃[1][5] | A strong base is required to activate the trifluoroborate for transmetalation. Cesium carbonate is often found to be superior in these systems. |

| Solvent System | CPME/H₂O (4:1) or THF/H₂O (10:1)[1][4] | A biphasic solvent system is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and trifluoroborate salt. |

| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition step with aryl bromides or chlorides. |

| Stoichiometry | ~1.1 equivalents of trifluoroborate | A slight excess of the trifluoroborate is often used to ensure complete consumption of the limiting aryl halide. |

Troubleshooting and Field-Proven Insights

-

Low Yields: If low yields are observed, consider screening different palladium precatalysts and phosphine ligands. The choice of ligand is often critical for successful C(sp³)-C(sp²) coupling. Additionally, ensure the base is of high quality and the solvents are appropriately degassed to prevent catalyst deactivation.

-

Homocoupling of the Trifluoroborate: The formation of bibenzyl byproducts can occur, especially with electron-poor trifluoroborates.[1] This can sometimes be suppressed by using a lower reaction temperature or a different catalyst system.

-

Incomplete Conversion: If the reaction stalls, increasing the catalyst loading or reaction time may be beneficial. For particularly challenging substrates, such as sterically hindered aryl halides, a more active catalyst system may be required.

Conclusion

Potassium Trifluoro(3-methoxybenzyl)borate is a highly valuable and practical reagent for the synthesis of substituted diarylmethanes via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity under appropriate conditions make it an attractive alternative to traditional organoboron compounds. The protocols and insights provided in this guide are intended to enable researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their work.

References

-

Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9203. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 75(15), 5038–5048. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Dreher, S. D., et al. (2008). Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. Tetrahedron Letters, 49(49), 7063-7065. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Semantic Scholar. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1156. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]

-

Molander, G. A., & Fumagalli, T. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

-

Mills, E. M., et al. (2022). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. ACS Catalysis, 12(3), 1905–1918. [Link]

-

López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]

-

Masarwa, A., et al. (2021). Synthesis of diarylmethane derivatives through the Suzuki–Miyaura type of cross‐coupling reactions. Angewandte Chemie International Edition, 60(43), 23201-23208. [Link]

-

ResearchGate. (n.d.). Previous synthesis of diarylmethanes and this work. [Link]

-

Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? YouTube. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Ali, M. A., et al. (2018). Synthesis of New Functionalized Triarylmethanes Via Suzuki Cross-Coupling and Heck-Type Vinylation Reactions. Comptes Rendus Chimie, 21(11-12), 1085-1090. [Link]

-

Wang, D., et al. (2016). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 3(11), 1433-1436. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

Palladium-catalyzed coupling of Potassium Trifluoro(3-methoxybenzyl)borate with aryl chlorides

An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Trifluoro(3-methoxybenzyl)borate with Aryl Chlorides

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is particularly vital in the fields of drug discovery and materials science for the construction of complex molecular architectures, such as biaryls and benzyl-aryl motifs.

Historically, the utility of this reaction was often limited by the nature of the organoboron reagent and the reactivity of the coupling partner. Boronic acids, while common, can suffer from instability, difficult purification, and a propensity for protodeboronation. Concurrently, the use of cost-effective and widely available aryl chlorides as electrophiles has been hampered by their lower reactivity compared to the corresponding bromides and iodides, which presents a significant challenge to the critical oxidative addition step in the catalytic cycle.[3][4]

This application note addresses both challenges by focusing on the use of potassium organotrifluoroborates, specifically Potassium Trifluoro(3-methoxybenzyl)borate. These reagents offer a superior alternative to traditional boronic acids due to their exceptional stability, ease of handling, and robust nature.[1][5][6] We present a detailed, field-proven protocol that leverages modern palladium catalyst systems, featuring bulky, electron-rich phosphine ligands, to effectively couple Potassium Trifluoro(3-methoxybenzyl)borate with a range of challenging aryl chlorides.

The Superiority of Potassium Organotrifluoroborates

The choice of the nucleophilic partner is critical to the success of a cross-coupling reaction. Potassium organotrifluoroborates have emerged as reagents of choice for several compelling reasons:

-

Exceptional Stability: Unlike many boronic acids which can dehydrate to form boroxines and may be difficult to purify, potassium organotrifluoroborates are typically crystalline, monomeric solids. They are indefinitely stable to air and ambient moisture, simplifying storage and handling.[6][7]

-

Enhanced Reactivity and Stoichiometric Control: The tetracoordinate boron center in organotrifluoroborates acts as a "protected" form of the boronic acid.[8] This structure prevents unwanted side reactions like protodeboronation during the reaction setup.[1] Under the basic conditions of the reaction, they are readily activated in situ to participate in the catalytic cycle, allowing for precise stoichiometric control.

-

Broad Functional Group Tolerance: The inherent stability of the C-B bond in organotrifluoroborates makes them compatible with a wide array of functional groups within the molecule, a critical feature for complex target synthesis.[7][9]

-

Facile and Accessible Synthesis: These valuable reagents are typically prepared through a straightforward and robust procedure involving the treatment of organoboron precursors, such as boronic acids or esters, with inexpensive potassium hydrogen difluoride (KHF₂).[5][7]

Mechanism and Optimization of Key Parameters

The successful coupling of an organotrifluoroborate with a less reactive aryl chloride hinges on a deep understanding of the Suzuki-Miyaura catalytic cycle and the rational selection of each reaction component. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][10]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride. This step is energetically demanding and typically rate-limiting for aryl chlorides.[3] The choice of ligand is paramount to facilitate this process.

-

Transmetalation: The organic moiety (3-methoxybenzyl) is transferred from the activated boron species to the palladium(II) center. This step requires a base to convert the organotrifluoroborate into a more nucleophilic "ate" complex, displacing the chloride ligand on the palladium.[11][12][13]

-

Reductive Elimination: The two organic partners—the aryl group and the benzyl group—are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10]

Causality Behind Component Selection

-

The Palladium Precatalyst & Ligand System: For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[14] The key to success lies in using a combination of a simple palladium source (e.g., Pd(OAc)₂) with a specialized ligand. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., RuPhos, XPhos), are essential.[4] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards oxidative addition. Their strong electron-donating ability increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[9][14][15]

-

The Base: A suitable base is crucial for activating the organotrifluoroborate.[11] Inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.[15] They are strong enough to facilitate the formation of the reactive borate species without causing significant degradation of the starting materials or product.

-

The Solvent System: The reaction involves both organic-soluble (aryl chloride, ligand) and water-soluble (borate salt, base) components. Therefore, a biphasic solvent system is often optimal. A mixture of a non-polar organic solvent like toluene with water has proven to be highly effective for the cross-coupling of potassium alkyltrifluoroborates, ensuring all components can interact effectively.[8][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of Potassium Trifluoro(3-methoxybenzyl)borate with an aryl chloride, using 4-chlorobenzonitrile as a representative substrate.

Materials and Equipment

-

Reagents:

-

Potassium Trifluoro(3-methoxybenzyl)borate (1.0 equiv)

-

Aryl Chloride (e.g., 4-chlorobenzonitrile, 1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol %)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)

-

-

Solvents:

-

Toluene, anhydrous

-

Deionized Water

-

-

Equipment:

-

Schlenk flask or microwave vial with a Teflon-lined septum cap

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with manifold

-

Heating mantle or oil bath with temperature controller

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Flash chromatography system

-

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Potassium Trifluoro(3-methoxybenzyl)borate (0.50 mmol, 1.0 equiv), 4-chlorobenzonitrile (0.50 mmol, 1.0 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol %), RuPhos (9.3 mg, 0.02 mmol, 4 mol %), and K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).[16]

-

Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (2.5 mL) followed by deionized water (0.25 mL) via syringe. The resulting mixture will be a biphasic suspension.

-

Reaction Execution: Lower the flask into a preheated oil bath at 80 °C and stir vigorously.[16] The reaction mixture will typically turn dark brown or black.

-

Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by taking small aliquots from the organic layer and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the aryl chloride is complete.

-

Work-up:

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product, 4-(3-methoxybenzyl)benzonitrile.

Reaction Scope and Data

The optimized conditions are robust and applicable to a wide range of aryl chlorides, including those with electron-donating, electron-withdrawing, and sterically hindering substituents.

| Aryl Chloride Substrate | Catalyst System (Pd/Ligand) | Base | Solvent System | Temp (°C) | Yield (%) | Reference |

| 2-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 87 | [16] |

| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 92 | [16] |

| 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 95 | [16] |

| Methyl 4-chlorobenzoate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 93 | [16] |

| 4-Chloronitrobenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 90 | [16] |

| 2,6-Dimethylchlorobenzene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene / H₂O | 100 | 75 | [17] |

| 3-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 91 | [8] |

Note: Yields are based on published data for analogous primary alkyltrifluoroborates and are representative of expected outcomes for the title reaction under the specified conditions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: Palladium source or ligand has degraded. Atmosphere: Incomplete removal of oxygen, which deactivates the catalyst. Reagents: Poor quality base or wet solvent. Low Reactivity: The aryl chloride is particularly deactivated or sterically hindered. | Use fresh Pd(OAc)₂ and ligand. Ensure proper Schlenk technique and use freshly degassed solvents. Dry the base (K₂CO₃) in an oven before use. For challenging substrates, consider a more potent ligand (e.g., XPhos), a stronger base (Cs₂CO₃), or increasing the temperature to 100-120 °C.[17][18] |

| Protodeboronation | Harsh Conditions: Although organotrifluoroborates are robust, prolonged heating in the presence of a strong base and water can lead to cleavage of the C-B bond. | This is less common than with boronic acids.[1][14] If suspected, try using a milder base or slightly lower reaction temperature, though this may impact the reaction rate with the aryl chloride. |

| Homocoupling of Aryl Chloride | Slow Transmetalation: If the transmetalation step is slow relative to other pathways, side reactions can occur. | Ensure the base is of high purity and sufficiently anhydrous. The water content in the solvent mixture can be critical; screen different toluene:water ratios (e.g., 10:1 to 20:1). |

| Formation of Pd Black | Catalyst Decomposition: The ligand may not be adequately stabilizing the Pd(0) nanoparticles, leading to aggregation and precipitation. | A small amount of black precipitate can be normal.[19] If it forms rapidly and the reaction stalls, the ligand concentration may be too low or a more robust ligand may be required to maintain the catalyst's integrity throughout the reaction. |

Conclusion

The palladium-catalyzed coupling of Potassium Trifluoro(3-methoxybenzyl)borate with aryl chlorides is a powerful and reliable method for constructing valuable benzyl-aryl frameworks. The superior stability and handling properties of the organotrifluoroborate salt, combined with a rationally designed catalyst system featuring a bulky, electron-rich phosphine ligand, successfully overcomes the inherent low reactivity of aryl chloride electrophiles. The protocol detailed herein is broadly applicable, tolerant of diverse functional groups, and provides a robust foundation for researchers in medicinal chemistry and materials science to access complex molecular targets efficiently and predictably.

References

-

Title: Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates - ScholarlyCommons Source: University of Pennsylvania URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides Source: PMC - NIH URL: [Link]

-

Title: General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: Organic Chemistry Portal URL: [Link]

-

Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC - NIH URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - SciSpace Source: SciSpace by Typeset URL: [Link]

-

Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

-

Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates Source: PMC - NIH URL: [Link]

-

Title: Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides Source: PMC - NIH URL: [Link]

-

Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

-

Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

-

Title: What are the byproducts in a Suzuki reaction? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: SpringerLink URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

- 1. DSpace [repository.upenn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]

- 18. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 19. reddit.com [reddit.com]

Application Note: Dual-Mode Activation of Potassium Trifluoro(3-methoxybenzyl)borate

Executive Summary

Potassium Trifluoro(3-methoxybenzyl)borate is a robust, air-stable organoboron reagent that serves as a superior alternative to unstable benzylboronic acids. Its tetracoordinate boron center protects the carbon-boron bond from premature protodeboronation, a common failure mode in benzylic cross-coupling.

This guide details two distinct activation protocols:

-

Thermal Activation (Suzuki-Miyaura): In situ hydrolysis for Pd-catalyzed cross-coupling.

-

Single-Electron Transfer (Photoredox): Radical generation for Ni-catalyzed C(sp³)–C(sp²) coupling under mild conditions.

Material Profile & Handling

| Property | Specification |

| Formula | C₈H₉BF₃KO |

| MW | 228.06 g/mol |

| Appearance | White crystalline solid |

| Solubility | High: Acetone, MeOH, DMF, DMSO, H₂OLow: Et₂O, CH₂Cl₂, Hexanes |

| Stability | Indefinite shelf life at RT; resistant to oxidative degradation in air.[1][2] |

Storage Protocol: Store in a desiccator at room temperature. While not strictly hygroscopic, keeping the reagent dry ensures accurate stoichiometry.

Application I: Suzuki-Miyaura Cross-Coupling (Thermal Mode)

Mechanism of Action

Unlike boronic acids, trifluoroborates do not transmetallate directly. They act as a "slow-release" reservoir. Under basic, aqueous conditions, the trifluoroborate hydrolyzes to the active boronic acid species. This controlled release maintains a low concentration of the active species, mitigating side reactions like homocoupling or protodeboronation—critical for electron-rich benzylic substrates like the 3-methoxybenzyl group.

Standard Protocol

Reaction Scale: 0.5 mmol Target: Cross-coupling with Aryl Bromides/Chlorides[3][4]

Reagents:

-

Potassium Trifluoro(3-methoxybenzyl)borate (1.05 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: RuPhos or XPhos (4 mol%)

-

Base: K₂CO₃ (3.0 equiv)[5]

-

Solvent: Toluene/H₂O (3:1 ratio)

Step-by-Step Methodology:

-

Charge: Add the trifluoroborate salt, aryl bromide, Pd(OAc)₂, Ligand, and K₂CO₃ to a reaction vial equipped with a stir bar.

-

Purge: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

-

Solvate: Inject degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 85°C with vigorous stirring (1000 rpm) for 12–18 hours.

-

Note: Vigorous stirring is essential due to the biphasic nature of the solvent system.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄ and concentrate.

Optimization Matrix (Data Summary)

| Variable | Recommendation | Rationale |

| Base | K₂CO₃ or Cs₂CO₃ | Carbonates facilitate the hydrolysis equilibrium required to unmask the boronic acid. |

| Solvent | Toluene/H₂O or CPME/H₂O | A biphasic system is mandatory . Water is required for hydrolysis; the organic layer solubilizes the catalyst/substrate. |

| Ligand | RuPhos / XPhos | Buchwald ligands prevent β-hydride elimination (though less relevant for benzyl) and accelerate oxidative addition. |

Visualizing the Catalytic Cycle

Caption: The "Slow-Release" mechanism prevents reagent decomposition by maintaining low steady-state concentrations of the active boronic acid.

Application II: Photoredox/Nickel Dual Catalysis (Radical Mode)

Mechanism of Action

This protocol bypasses the need for hydrolysis.[6] The trifluoroborate undergoes Single-Electron Transfer (SET) oxidation by an excited Iridium photocatalyst. This generates a benzylic radical which is intercepted by a Nickel catalyst. This method is base-free (or uses weak bases) and operates at room temperature, making it ideal for substrates sensitive to the harsh hydrolysis conditions of Suzuki coupling.

Standard Protocol

Reaction Scale: 0.25 mmol Target: C(sp³)–C(sp²) Coupling

Reagents:

-

Potassium Trifluoro(3-methoxybenzyl)borate (1.5 equiv)

-

Aryl Bromide (1.0 equiv)

-

Photocatalyst: [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ (2 mol%)

-

Ni Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

-

Base: 2,6-Lutidine (1.0 equiv) [Optional, often used to sequester HF]

-

Solvent: Acetone or DMF (degassed)

Step-by-Step Methodology:

-

Pre-complexation: In a separate vial, mix NiCl₂·glyme and dtbbpy in the solvent for 10 mins to form the active green Ni-ligand complex.

-

Charge: Add the trifluoroborate, aryl bromide, and Ir-photocatalyst to the reaction vial.

-

Combine: Add the pre-formed Ni-catalyst solution and base (if using) to the reaction vial.

-

Irradiation: Place the sealed vial 2–3 cm away from a Blue LED (450 nm) light source. A cooling fan should be used to maintain RT (25°C).

-

Duration: Irradiate for 24 hours.

-

Workup: Dilute with Et₂O, filter through a silica plug to remove metal salts, and concentrate.

Visualizing the Dual Catalytic Cycle

Caption: The synergy between the Ir photocatalyst (oxidant) and Ni catalyst allows for mild C-C bond formation via a radical intermediate.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Incomplete Hydrolysis | Ensure water content is sufficient (3:1 ratio). Switch to a stronger base (Cs₂CO₃) or increase temperature to 95°C. |

| Protodeboronation | Unstable Intermediate | The 3-methoxybenzyl group is electron-rich, making the C-B bond sensitive. Switch to the Photoredox protocol which avoids hydrolysis entirely. |

| Homocoupling (Ar-Ar) | Oxygen Contamination | Oxygen interferes with the Ni/Ir cycle. Ensure rigorous degassing (freeze-pump-thaw preferred over sparging). |

| Precipitation | Solubility Limit | In Suzuki coupling, if the salt doesn't dissolve, add a small amount of MeOH or increase the water ratio. |

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers.[7] Current Opinion in Drug Discovery & Development. Link

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[8] Single-Electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis. Science, 345(6195), 433-436. Link

-

Molander, G. A., & Petrillo, D. E. (2008).[1][9] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[1] Organic Letters, 10(9), 1795–1798. Link

-

Primer, D. N., Karakaya, I., Tellis, J. C., & Molander, G. A. (2015).[8][10] Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling.[8][11] Journal of the American Chemical Society, 137(6), 2195–2198. Link

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Precision Engineering of Aryl Trifluoroborate Couplings

Topic: Catalyst and ligand selection for aryl trifluoroborate coupling reactions Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Optimizing Catalyst/Ligand Architectures for Enhanced Suzuki-Miyaura Cross-Coupling

Executive Summary

Potassium organotrifluoroborates (

This guide provides a scientifically grounded framework for selecting catalyst/ligand systems that synchronize this hydrolysis rate with the transmetallation step, preventing the common pitfalls of catalyst poisoning and substrate decomposition.

Mechanistic Foundation: The Hydrolysis-Transmetallation Paradox

To master trifluoroborate coupling, one must understand that

The "Slow-Release" Mechanism

Under basic conditions, the trifluoroborate undergoes equilibrium-driven hydrolysis.

If hydrolysis is too fast

Visualization: The Kinetic Synchronization Cycle

The following diagram illustrates the critical intersection between the hydrolysis equilibrium and the catalytic cycle.

Figure 1: The dual-cycle mechanism showing the dependency of the catalytic cycle (right) on the hydrolytic release of the active boron species (left).

Catalyst & Ligand Selection Matrix

The choice of ligand dictates the stability of the Pd(0) species while waiting for the boronic acid to release. Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard here because they form stable, monoligated Pd(0) species that resist aggregation.

Table 1: Ligand Selection Guide for Trifluoroborates

| Substrate Class | Recommended Ligand | Catalyst Precursor | Rationale |

| General Aryl/Heteroaryl | XPhos | Pd(OAc)₂ or XPhos Pd G4 | Excellent balance of steric bulk and electron richness; stabilizes Pd(0) during slow transmetallation. |

| Sterically Hindered | SPhos | Pd(OAc)₂ or SPhos Pd G3 | High turnover frequency; the methoxy groups on SPhos provide extra stability via hemilability. |

| Primary Alkyl-BF3K | RuPhos | Pd(OAc)₂ or RuPhos Pd G4 | Crucial for preventing |

| Unstable Heterocycles | XPhos or Ad₂nBuP | Pd₂(dba)₃ | Prevents protodeboronation by allowing milder temperatures and faster oxidative addition. |

| Cost-Sensitive/Scale-Up | PPh₃ or dppf | PdCl₂(dppf) | Viable only for simple, activated aryl bromides/iodides where high activity is not required. |

Why Buchwald Precatalysts (G3/G4)?

For trifluoroborates, initiation is critical . Traditional Pd(OAc)₂ must be reduced to Pd(0) in situ, often consuming the phosphine ligand or the boronic acid (via homocoupling) to do so.

-

Recommendation: Use G3/G4 precatalysts (e.g., XPhos Pd G4). They contain the pre-formed Pd(0)-Ligand complex, ensuring 1:1 stoichiometry and immediate entry into the catalytic cycle, which is vital when the boron source is "slow-releasing."

Standard Operating Procedures (SOPs)

Protocol A: General Coupling of Aryl Chlorides/Bromides

Applicable for: Formation of biaryls using standard aryl trifluoroborates.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Potassium Aryltrifluoroborate (1.05 - 1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%)

-

Solvent: Toluene / Water (10:1 ratio) - Crucial for hydrolysis

Step-by-Step Workflow:

-

Vessel Prep: Charge a reaction vial with the aryl trifluoroborate, base, and Pd catalyst/ligand. If using Pd(OAc)₂, add the ligand first.

-

Solvent Addition: Add Toluene and Water.[2][4][5] Note: The biphasic nature is normal.

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen promotes homocoupling of the boron species.

-

Electrophile Addition: Add the Aryl Halide (liquid or solid).

-

Reaction: Seal the vessel and heat to 80–100°C with vigorous stirring (1000 rpm).

-

Why vigorous stirring? To maximize the interfacial surface area between the organic phase (catalysis) and aqueous phase (hydrolysis).

-

-

Monitoring: Monitor by LCMS. Reaction is typically complete in 2–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Protocol B: Coupling of Primary Alkyl Trifluoroborates

Applicable for: Installing methyl, ethyl, or alkyl chains onto aryl chlorides.

Key Modification: Use RuPhos and a specific solvent ratio.[4]

-

Solvent: Toluene / Water (3:1 ratio). Higher water content accelerates the hydrolysis of the more stable alkyl-BF3 bond.

-

Temperature: 100°C (Reflux).

-

Time: Often requires 24 hours due to slower transmetallation of

centers.

Troubleshooting & Optimization Logic

When reactions fail, use this self-validating decision tree to diagnose the root cause.

Figure 2: Diagnostic decision tree for troubleshooting aryl trifluoroborate couplings.

Expert Insight: The Glass Effect

-

Observation: Reactions in new glass vials often proceed faster than in Teflon or old glass.

-

Causality: Borosilicate glass acts as a fluoride scavenger (

). -

Tip: If hydrolysis is stubborn, adding a spatula tip of glass powder or silica gel can catalyze the release of the boronic acid.

References

-

Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[6][7] Accounts of Chemical Research.

-

[Link]

-

-

Barder, T. E., & Buchwald, S. L. (2004).[8] Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides.[4][6][8] Organic Letters.

-

[Link]

-

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[4][9] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

-

[Link]

-

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

-

[Link]

-

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Cited for Ligand Properties).[2][3][6][7][10][11]

-

[Link]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]